molecular formula C22H22N2O6S B3926608 1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid

1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid

Cat. No.: B3926608
M. Wt: 442.5 g/mol
InChI Key: AOGUJUXDPJRNFB-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid is a complex organic compound that combines a furan ring, a phenothiazine moiety, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol typically involves multiple steps, starting with the preparation of the furan and phenothiazine intermediates. The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . The phenothiazine moiety can be prepared via the Bucherer-Bergs reaction, which involves the condensation of aniline with sulfur and a carbonyl compound .

The final step involves the coupling of the furan and phenothiazine intermediates with a propanol group. This can be achieved through a nucleophilic substitution reaction, where the furan-2-ylmethylamine reacts with 3-chloropropanol in the presence of a base such as sodium hydroxide . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve product purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol is unique due to the combination of the furan and phenothiazine moieties, which confer distinct chemical and biological properties. The presence of the furan ring enhances the compound’s reactivity, while the phenothiazine moiety contributes to its potential therapeutic applications .

Properties

IUPAC Name

1-(furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S.C2H2O4/c23-15(12-21-13-16-6-5-11-24-16)14-22-17-7-1-3-9-19(17)25-20-10-4-2-8-18(20)22;3-1(4)2(5)6/h1-11,15,21,23H,12-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGUJUXDPJRNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCC4=CC=CO4)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Reactant of Route 2
1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Reactant of Route 3
1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Reactant of Route 4
1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Reactant of Route 6
1-(Furan-2-ylmethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid

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